zymosterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding Cholesterol Regulation

Researchers utilize zymsterone to study the enzymes and mechanisms involved in cholesterol production. By analyzing the conversion of zymsterone to cholesterol, scientists can gain insights into how cells regulate cholesterol levels. This knowledge is vital for developing therapies for conditions like hypercholesterolemia (high cholesterol) and atherosclerosis (plaque buildup in arteries). ()

Investigating Steroidogenic Pathways

Zymsterone serves as a valuable tool for investigating the pathways responsible for the synthesis of other steroid hormones like estrogen and testosterone. By studying enzymes that act on zymsterone and its derivatives, researchers can understand how these hormones are produced and regulated within the body. This information holds significant potential for developing drugs that target specific steroid hormone production for therapeutic purposes. ()

Studying Fungal Metabolism

Some fungal species are known to possess enzymes capable of converting zymsterone into ergosterol, their primary membrane sterol. Researchers can utilize zymsterone to investigate these fungal metabolic pathways. Understanding how fungi synthesize ergosterol can be crucial for developing antifungal medications that target this specific pathway, potentially leading to more effective treatments. ()

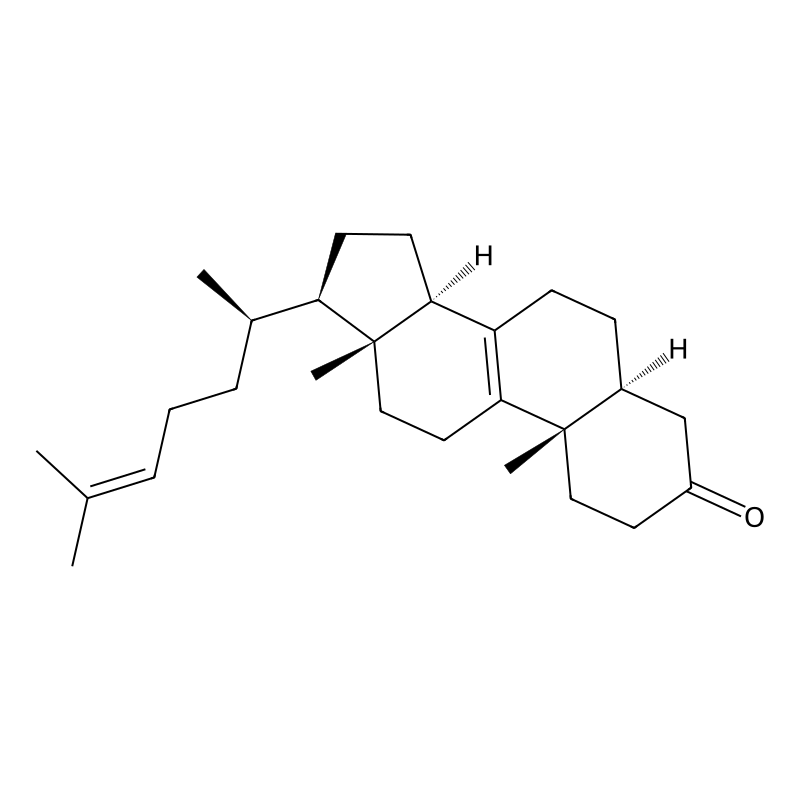

Zymosterone, chemically known as cholesta-8(9),24-dien-3-one, is a sterol compound that plays a significant role in biological systems, particularly in the context of cholesterol metabolism. It is an intermediate in the biosynthesis of zymosterol, which is crucial for various cellular processes. Zymosterone features a unique structure characterized by a double bond between carbons 8 and 9 and a ketone functional group at carbon 3. This compound is derived from the demethylation of sterols and is involved in the metabolic pathways of both humans and yeast.

Zymosterone participates in several key enzymatic reactions within the cholesterol biosynthetic pathway. One notable reaction involves its conversion into zymosterol through reduction with the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) and protons (H+):

This reaction is catalyzed by the enzyme 3-ketosteroid reductase, highlighting zymosterone's role as a precursor in sterol metabolism . Additionally, zymosterone can be produced from 4-alpha-carboxyzymosterol through decarboxylation reactions, further illustrating its dynamic involvement in sterol transformations .

Zymosterone exhibits various biological activities primarily related to its role in lipid metabolism. It has been identified as a metabolite in both humans and Saccharomyces cerevisiae (baker's yeast). The compound is involved in the regulation of membrane fluidity and cellular signaling pathways due to its structural similarities with cholesterol. Moreover, zymosterone's presence influences the synthesis of other sterols, which are vital for cell membrane integrity and function .

Zymosterone can be synthesized through several biochemical pathways. One common method involves the enzymatic conversion of lanosterol or cycloartenol via a series of demethylation reactions leading to the formation of various sterols, including zymosterone. Key enzymes such as sterol-4-alpha-methyl oxidase and cytochrome P450 enzymes facilitate these transformations . Additionally, synthetic organic chemistry methods can also be employed to create zymosterone through multi-step reactions involving starting materials that mimic its natural biosynthetic precursors.

Zymosterone has potential applications in various fields, including:

- Pharmaceuticals: Due to its role in cholesterol metabolism, zymosterone may be investigated for therapeutic uses related to lipid disorders.

- Biotechnology: In yeast fermentation processes, understanding zymosterone's metabolic role can enhance the production of biofuels and other bioproducts.

- Nutraceuticals: Its biological activity may lead to applications in dietary supplements aimed at improving cholesterol levels.

Research has indicated that zymosterone interacts with several enzymes and metabolic pathways. For instance, studies have shown that it serves as a substrate for reductive enzymes that convert it into more biologically active sterols like zymosterol. Additionally, its interactions with other metabolites in the sterol biosynthetic pathway highlight its importance in regulating lipid homeostasis .

Zymosterone shares structural and functional similarities with several other sterols. Here are some notable compounds for comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Zymosterol | Cholesta-8(9),24-dien-3beta-ol | Reduced form of zymosterone; crucial for membrane integrity. |

| Cholesterol | Cholest-5-en-3beta-ol | Most abundant sterol; essential for cell membranes and hormone synthesis. |

| Ergosterol | Ergosta-5,7,22-trien-3beta-ol | Predominant sterol in fungi; involved in membrane stability. |

| Lanosterol | 24-methylcholesterol | Precursor to all steroid hormones; key intermediate in cholesterol biosynthesis. |

Zymosterone's uniqueness lies in its specific double bond configuration and ketone group, which distinguishes it from other sterols while still contributing to similar biological functions within lipid metabolism .

Molecular Formula (C27H42O) and Structural Characteristics

Zymosterone exhibits the molecular formula C27H42O with a molecular weight of 382.62 g/mol [1] [2] [3]. The compound belongs to the cholestanoid family and represents a critical intermediate in sterol biosynthesis pathways [1] [4]. Structurally, zymosterone is characterized as a 3-oxo steroid that derives from a hydride of 5α-cholestane [1] [5].

The fundamental structural architecture of zymosterone consists of the characteristic four-ring steroid backbone typical of cholesterol derivatives [6]. The molecule features a ketone functional group at the C-3 position, which distinguishes it from its hydroxylated counterpart zymosterol [1] [7]. Two double bonds are present in the structure: one located between C-8 and C-9, and another between C-24 and C-25 in the side chain [1] [6].

Table 1: Basic Structural Parameters of Zymosterone

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C27H42O | [1] [2] [3] |

| Molecular Weight | 382.62 g/mol | [1] [2] [3] |

| Exact Mass | 382.3236 | [8] |

| Heavy Atoms | 28 | [9] |

| Rings | 4 | [9] |

| Aromatic Rings | 0 | [9] |

| Rotatable Bonds | 4 | [9] |

The steroid framework exhibits the typical trans-anti-trans-anti-trans configuration characteristic of cholestane derivatives [6]. The side chain at C-17 contains a branched isoprenoid unit with six methyl carbon atoms and maintains the natural stereochemistry found in cholesterol biosynthetic intermediates [6] [7].

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for zymosterone is (5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one [6] [5]. This comprehensive nomenclature reflects the complete stereochemical configuration and structural features of the molecule.

Several alternative names are recognized in scientific literature and chemical databases. The compound is commonly referred to as 5α-cholesta-8,24-dien-3-one, which describes the cholestane backbone with double bonds at positions 8 and 24, and a ketone at position 3 [1] [9] [8]. Another frequently used designation is cholesta-8(9),24-dien-3-one, emphasizing the specific location of the first double bond [2] [10].

Table 2: Nomenclature and Synonyms for Zymosterone

| Name Type | Designation | Reference |

|---|---|---|

| IUPAC Name | (5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [6] [5] |

| Common Name | 5α-cholesta-8,24-dien-3-one | [1] [9] [8] |

| Alternative Name | cholesta-8(9),24-dien-3-one | [2] [10] |

| Database Name | zymosterol intermediate 2 | [1] [5] |

In biochemical contexts, zymosterone is frequently identified as "zymosterol intermediate 2," highlighting its role as a precursor in the conversion to zymosterol during cholesterol biosynthesis [1] [5]. This designation emphasizes its metabolic significance rather than purely structural characteristics.

Physical and Chemical Properties

Zymosterone demonstrates several distinctive physical and chemical properties that reflect its steroid structure and functional groups. The compound appears as a powder under standard laboratory conditions and requires storage at -20°C to maintain stability [2] [10].

The topological polar surface area of zymosterone measures 17.07 Ų, indicating relatively low polarity despite the presence of the ketone functional group [9]. The calculated logarithm of the partition coefficient (logP) is 7.66, suggesting high lipophilicity characteristic of steroid compounds [9]. This high lipophilicity facilitates membrane permeability and cellular uptake, which is essential for its biological function as a cholesterol biosynthesis intermediate.

Table 3: Physical and Chemical Properties of Zymosterone

| Property | Value | Unit | Reference |

|---|---|---|---|

| Appearance | Powder | - | [2] [10] |

| Storage Temperature | -20 | °C | [2] [10] |

| Topological Polar Surface Area | 17.07 | Ų | [9] |

| LogP | 7.66 | - | [9] |

| Van der Waals Molecular Volume | 427.09 | - | [9] |

| Molar Refractivity | 118.10 | - | [9] |

| Hydrogen Bond Donors | 0 | - | [9] |

| Hydrogen Bond Acceptors | 1 | - | [9] |

The molecular volume calculations indicate a compact steroid structure with efficient packing characteristics [9]. The absence of hydrogen bond donors and presence of only one hydrogen bond acceptor (the ketone oxygen) contribute to the compound's hydrophobic nature and membrane association properties.

Stereochemistry and Molecular Conformation

Zymosterone exhibits complex stereochemistry with multiple chiral centers throughout its structure, consistent with other cholesterol biosynthesis intermediates [6] [7]. The molecule maintains the 5α configuration typical of cholestane derivatives, with specific stereochemical designations at positions 5, 10, 13, 14, and 17 [6] [5].

The steroid ring system adopts the characteristic chair and half-chair conformations observed in cholesterol-related compounds [11]. Ring A (containing the ketone) exists in a chair conformation, while the junction between rings maintains the trans-anti-trans relationship that provides structural rigidity [11]. The side chain at C-17 exhibits conformational flexibility, particularly around the double bond at C-24 [11].

The stereochemical configuration at C-5 is designated as S, establishing the α-orientation of the hydrogen at this position [6] [5]. This configuration is crucial for recognition by enzymes in the cholesterol biosynthesis pathway, particularly 3-ketosteroid reductase (HSD17B7) [7]. The R-configuration at positions 13, 14, and 17 maintains the natural stereochemistry required for enzymatic conversion to zymosterol [6] [7].

Table 4: Stereochemical Centers in Zymosterone

| Position | Configuration | Significance | Reference |

|---|---|---|---|

| C-5 | S (α-H) | Ring junction stereochemistry | [6] [5] |

| C-10 | S | Angular methyl orientation | [6] [5] |

| C-13 | R | Angular methyl orientation | [6] [5] |

| C-14 | R | Ring junction | [6] [5] |

| C-17 | R | Side chain attachment | [6] [5] |

The molecular conformation influences the compound's interaction with membrane lipids and enzymatic recognition sites [11]. Nuclear magnetic resonance studies on related compounds suggest that the steroid backbone remains relatively rigid while the side chain exhibits greater conformational mobility [12] [11].

Spectroscopic Characteristics and Identification Methods

Zymosterone can be characterized through various spectroscopic techniques, each providing distinct structural information. Nuclear magnetic resonance spectroscopy represents the primary method for detailed structural elucidation and stereochemical assignment [12].

Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy reveals characteristic signals for the steroid framework [12]. The angular methyl groups at C-18 and C-19 appear as singlets in the upfield region, typically around 0.6-1.2 parts per million [12]. The ketone at C-3 influences adjacent proton chemical shifts, with H-2 protons appearing as multiplets in the 2.3-2.5 parts per million region [12].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of steroid compounds [13]. Under electron ionization conditions, zymosterone exhibits a molecular ion peak at m/z 382, corresponding to its molecular weight [12] [13]. Characteristic fragment ions result from loss of side chain components and ring fragmentations typical of cholestane derivatives [13].

Table 5: Spectroscopic Characteristics of Zymosterone

| Technique | Characteristic Feature | Value/Range | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Angular methyl (C-18) | 0.6-0.7 ppm (s) | [12] |

| ¹H Nuclear Magnetic Resonance | Angular methyl (C-19) | 1.1-1.2 ppm (s) | [12] |

| ¹H Nuclear Magnetic Resonance | H-2 protons | 2.3-2.5 ppm (m) | [12] |

| Mass Spectrometry | Molecular ion | m/z 382 | [12] [13] |

| Gas Chromatography | Retention time | 23.61 min | [12] |

Infrared spectroscopy identifies functional groups, with the carbonyl stretch of the ketone appearing around 1700 cm⁻¹ [14]. The absence of hydroxyl stretching confirms the oxidized state at C-3 compared to zymosterol [14]. Gas chromatography-mass spectrometry provides both separation and identification, with zymosterone eluting at approximately 23.61 minutes under standard conditions [12].

Chemical Identifiers and Database Representations

Zymosterone is catalogued in multiple chemical databases with standardized identifiers that facilitate scientific communication and data exchange. The Chemical Abstracts Service registry number 27192-37-6 serves as the primary identifier for the compound [1] [2] [3].

The International Chemical Identifier (InChI) provides a unique structural representation: InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1 [3] [9]. The corresponding InChI Key AUNLIRXIJAVBNM-ZSBATXSLSA-N provides a hashed version for database searching [3] [9].

Table 6: Database Identifiers for Zymosterone

| Database | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 27192-37-6 | [1] [2] [3] |

| PubChem Compound ID | 22298942 | [5] |

| ChEBI ID | 52386 | [15] [9] [8] |

| LIPID MAPS ID | LMST01010168 | [9] [8] |

| KEGG Compound | C22136 | [8] |

| InChI Key | AUNLIRXIJAVBNM-ZSBATXSLSA-N | [3] [9] |

The Simplified Molecular Input Line Entry System representation CC@H[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C encodes the complete stereochemical information [3] [10]. This notation facilitates computational analysis and structure-based database searches.

The compound appears in specialized databases including ChEBI (Chemical Entities of Biological Interest) as entry 52386 [15] [9], emphasizing its biological significance. LIPID MAPS classifies zymosterone under sterols with the identifier LMST01010168 [9] [8], reflecting its role in lipid metabolism.

Structure-Activity Relationships

The structure-activity relationships of zymosterone center on its role as a substrate for 3-ketosteroid reductase (HSD17B7) in cholesterol biosynthesis [7] [16]. The specific structural features that enable enzymatic recognition include the 5α-cholestane backbone, the 3-ketone functional group, and the precise stereochemistry at multiple chiral centers [7].

The 3-ketone represents the primary site of enzymatic action, where HSD17B7 catalyzes the NADPH-dependent reduction to form zymosterol [7] [16]. The enzyme exhibits specificity for the 5α configuration and requires the natural stereochemistry at C-5, C-10, C-13, C-14, and C-17 for optimal catalytic efficiency [7]. Modifications to these stereochemical centers significantly reduce enzymatic conversion rates [7].

The double bond pattern, particularly the Δ8,9 unsaturation, influences substrate binding and enzyme selectivity [7]. This unsaturation distinguishes zymosterone from other 3-ketosteroid substrates and contributes to the substrate specificity of HSD17B7 [7]. The side chain double bond at C-24 does not directly participate in enzyme binding but affects the overall molecular conformation [7].

Table 7: Structure-Activity Relationships for Zymosterone

| Structural Feature | Functional Significance | Impact on Activity | Reference |

|---|---|---|---|

| 3-Ketone group | Primary enzymatic target | Essential for HSD17B7 recognition | [7] [16] |

| 5α-Configuration | Enzyme specificity | Required for optimal binding | [7] |

| Δ8,9 Double bond | Substrate differentiation | Distinguishes from other ketosteroids | [7] |

| C-17 Stereochemistry | Enzyme pocket fitting | Critical for catalytic efficiency | [7] |

| Side chain structure | Membrane association | Influences cellular uptake | [7] |

Comparative studies with structural analogs demonstrate that the intact cholestane framework is essential for biological activity [17]. Modifications to the steroid backbone, particularly changes in ring junction stereochemistry, eliminate enzymatic recognition [17]. The natural side chain structure facilitates membrane association and cellular transport, supporting the compound's role in sterol biosynthesis [18].

Zymosterone occupies a critical intermediate position within the post-squalene cholesterol biosynthesis pathway, specifically functioning as a key substrate in the carbon-4 demethylation process [1] [2] [3]. The compound appears following the oxidative decarboxylation of 4α-carboxy-zymosterol and serves as the immediate precursor to zymosterol through the action of hydroxysteroid 17β dehydrogenase 7 [2] [3]. This positioning places zymosterone at a crucial juncture where the sterol backbone undergoes essential structural modifications required for cholesterol formation.

The cholesterol biosynthetic pathway can be conceptualized as proceeding through three major stages, with zymosterone participating in the final stage that converts lanosterol to cholesterol [4]. Within this framework, zymosterone represents the ketosteroid intermediate that must be reduced to form the corresponding hydroxyl-containing sterol, zymosterol [2] [3]. This reduction reaction is catalyzed by the enzyme hydroxysteroid 17β dehydrogenase 7, which utilizes reduced nicotinamide adenine dinucleotide phosphate as a cofactor [2] [3].

| Pathway Step | Compound | Enzyme | Molecular Formula |

|---|---|---|---|

| Precursor Formation | 4α-carboxy-zymosterol | NSDHL | C28H44O3 |

| Zymosterone Formation | Zymosterone | HSD17B7 | C27H42O |

| Product Formation | Zymosterol | EBP | C27H44O |

The molecular weight of zymosterone is 382.324 daltons, reflecting its composition of twenty-seven carbon atoms, forty-two hydrogen atoms, and one oxygen atom [5]. The systematic chemical name for zymosterone is 5α-cholesta-8,24-dien-3-one, indicating the presence of double bonds at positions 8 and 24 within the sterol backbone, along with a ketone functional group at the carbon-3 position [6] [7] [5].

Precursors and Intermediate Formation Mechanisms

The formation of zymosterone involves a complex series of enzymatic reactions within the carbon-4 demethylation complex, which operates as a functional unit in the endoplasmic reticulum [2] [8]. The immediate precursor to zymosterone is 4α-carboxy-zymosterol, which undergoes oxidative decarboxylation catalyzed by the enzyme NSDHL (NAD(P)-dependent steroid dehydrogenase-like) [8] [3]. This reaction removes the carboxyl group and simultaneously oxidizes the carbon-3 hydroxyl group to form the ketone characteristic of zymosterone.

The carbon-4 demethylation process requires the sequential action of three enzymes operating in a coordinated manner [8]. Initially, sterol-C4-methyl oxidase-like enzyme sequentially oxidizes one methyl group at the carbon-4 position to produce a carboxylic acid intermediate. Subsequently, NSDHL catalyzes the oxidative decarboxylation of this carboxylic acid intermediate while simultaneously oxidizing the carbon-3 hydroxyl group, resulting in zymosterone formation [8] [3].

This multi-step demethylation process is essential for removing the carbon-4 methyl groups inherited from lanosterol, ultimately generating the carbon-27 framework characteristic of cholesterol [8]. The coordinated action of these enzymes ensures efficient substrate channeling and prevents the accumulation of potentially toxic intermediates within the cellular environment [8].

| Enzyme Complex | Reaction | Cofactor | Product |

|---|---|---|---|

| SC4MOL | Methyl oxidation | NADPH, O2 | 4α-hydroxymethyl sterol |

| NSDHL | Oxidative decarboxylation | NAD(P)+ | Zymosterone |

| HSD17B7 | Ketone reduction | NADPH | Zymosterol |

The mechanism of zymosterone formation involves the abstraction of hydride from the carbon-3 position concurrent with the decarboxylation reaction, creating the ketone functionality that defines zymosterone [2] [3]. This coupled reaction ensures thermodynamic favorability and drives the demethylation process forward in the cholesterol biosynthetic pathway.

Conversion to Zymosterol in the Sterol Synthesis Cascade

The conversion of zymosterone to zymosterol represents a critical reduction reaction catalyzed by hydroxysteroid 17β dehydrogenase 7, an enzyme that demonstrates dual functionality in both steroid hormone metabolism and cholesterol biosynthesis [2] [9] [3]. This enzymatic conversion utilizes reduced nicotinamide adenine dinucleotide phosphate as the electron donor and proceeds through a stereospecific mechanism that regenerates the 3β-hydroxyl group characteristic of sterols [2] [3].

Hydroxysteroid 17β dehydrogenase 7 exhibits substrate specificity for zymosterone over other potential ketosteroid substrates, as demonstrated through biochemical assays comparing its activity with other hydroxysteroid dehydrogenases [2]. Neither hydroxysteroid 17β dehydrogenase 1 nor hydroxysteroid 17β dehydrogenase 5 catalyzed the reduction of zymosterone, indicating the unique role of hydroxysteroid 17β dehydrogenase 7 in this specific step of cholesterol biosynthesis [2].

The enzyme localizes to the endoplasmic reticulum membrane through its carbon-terminal membrane-associated domain, positioning it optimally for interaction with other components of the cholesterol biosynthetic machinery [2] [3]. This subcellular localization is essential for enzyme activity, as truncated forms lacking the membrane-associated region demonstrate significantly reduced or absent catalytic activity [2].

| Enzymatic Parameter | Value/Description |

|---|---|

| Enzyme | HSD17B7 (3-ketosteroid reductase) |

| Substrate | Zymosterone |

| Product | Zymosterol |

| Cofactor | NADPH |

| Location | Endoplasmic reticulum membrane |

| Specificity | High for zymosterone |

The conversion reaction proceeds with high efficiency under physiological conditions, as evidenced by complementation studies in yeast systems lacking the equivalent enzyme [2] [3]. Expression of human hydroxysteroid 17β dehydrogenase 7 in Erg27p-deficient yeast strains successfully rescued the growth defect, demonstrating functional conservation across species boundaries [2] [3].

Regulatory Mechanisms in Sterol Biosynthesis

The regulation of zymosterone metabolism occurs through multiple interconnected mechanisms operating at transcriptional, post-transcriptional, and post-translational levels [10] [11] [9] [8]. Transcriptional control primarily involves sterol regulatory element-binding proteins, which respond to cellular cholesterol levels and coordinate the expression of cholesterol biosynthetic enzymes [9] [12]. Hydroxysteroid 17β dehydrogenase 7 expression is positively regulated by sterol regulatory element-binding protein binding to sterol regulatory elements within its promoter region [9] [12].

Additional transcriptional regulators include hepatocyte nuclear factor 4α and vitamin D receptor/retinoid X receptor heterodimers, which contribute to tissue-specific and developmental regulation of enzyme expression [9]. These regulatory mechanisms ensure appropriate temporal and spatial control of zymosterone metabolism in response to physiological demands [9] [12].

Post-translational regulation involves the ubiquitin-proteasome system, particularly through the membrane-associated RING-CH-type finger 6 E3 ubiquitin ligase [8]. This enzyme targets multiple cholesterol biosynthetic enzymes for degradation in response to elevated sterol levels, providing rapid feedback control of pathway activity [8]. Sterol-C4-methyl oxidase-like, the first enzyme in the carbon-4 demethylation complex, is particularly sensitive to this regulatory mechanism [8].

| Regulatory Level | Mechanism | Key Factors | Effect |

|---|---|---|---|

| Transcriptional | SREBP-mediated | SREBP-1/2, HNF4α | Increased synthesis |

| Post-translational | Protein degradation | MARCHF6, cholesterol | Enzyme degradation |

| Metabolic | Feedback inhibition | Cholesterol, oxysterols | Pathway modulation |

The regulatory network ensures homeostatic control of cholesterol levels while allowing for rapid responses to changing metabolic demands [10] [11] [9]. In pathogenic fungi, alternative regulatory mechanisms involving species-specific transcription factors provide additional layers of control that can be targeted for therapeutic intervention [13] [10].

Species-Specific Metabolic Variations

Significant species-specific variations exist in the enzymes and regulatory mechanisms governing zymosterone metabolism across different organism groups [13] [10] [11] [14]. In mammals, hydroxysteroid 17β dehydrogenase 7 demonstrates dual enzymatic functionality, serving both as a 3-ketosteroid reductase in cholesterol biosynthesis and as a 17β-hydroxysteroid dehydrogenase in steroid hormone metabolism [2] [9] [15]. This dual functionality is unique to mammalian systems and reflects the evolutionary integration of steroid hormone and cholesterol biosynthetic pathways.

Yeast species utilize Erg27p as the functional equivalent of mammalian hydroxysteroid 17β dehydrogenase 7, operating within a multi-protein complex that includes the scaffolding protein Erg28p [11] [16] [2]. This complex organization facilitates substrate channeling and enhances the efficiency of the carbon-4 demethylation process in fungal ergosterol biosynthesis [11] [16]. The yeast system demonstrates higher substrate specificity for zymosterol compared to mammalian enzymes, reflecting the distinct evolutionary pressures in fungal sterol metabolism [17].

Pathogenic fungi exhibit additional complexity in their sterol biosynthetic pathways, with some species producing alternative sterol end products beyond ergosterol [13] [18]. Aspergillus fumigatus synthesizes both ergosterol and carbon-24 ethyl sterol through alternative methylation pathways, providing metabolic flexibility that may contribute to pathogenicity and drug resistance [13] [18].

| Species | Enzyme | End Product | Unique Features |

|---|---|---|---|

| Homo sapiens | HSD17B7 | Cholesterol | Dual 17β-HSD activity |

| Saccharomyces cerevisiae | Erg27p | Ergosterol | Erg28p complex |

| Aspergillus fumigatus | Erg27 homolog | Ergosterol + C24-ethyl sterol | Alternative methylation |

| Candida albicans | Erg27 homolog | Ergosterol | Antifungal target |

The regulatory mechanisms also demonstrate species-specific variations, with fungi employing distinct transcription factors such as sterol regulatory element-binding protein homologs and zinc finger proteins for pathway control [13] [10] [19]. These differences provide opportunities for selective therapeutic targeting in pathogenic fungi while minimizing effects on host cholesterol metabolism [13] [18].

Integration within the Postsqualene Cholesterol Biosynthetic Pathway

Zymosterone metabolism integrates with both the Bloch and Kandutsch-Russell pathways, representing key branch points in cholesterol biosynthesis [20] [4] [21]. The Bloch pathway proceeds through side-chain unsaturated intermediates including zymosterol, ultimately producing desmosterol as the immediate cholesterol precursor [20] [21]. In contrast, the Kandutsch-Russell pathway involves early side-chain reduction, with zymosterol serving as a crossover point where sterols can be diverted to alternative processing routes [20] [21].

Tissue-specific utilization of these pathways demonstrates the metabolic flexibility inherent in cholesterol biosynthesis [20] [21]. Testes and adrenal glands predominantly utilize the Bloch pathway, maintaining high flux through zymosterol-containing intermediates [21]. Brain, skin, and preputial glands employ a hybrid pathway termed the modified Kandutsch-Russell pathway, where demethylation precedes side-chain saturation [21].

The integration of zymosterone metabolism within these pathways reflects the complex regulatory networks governing cholesterol homeostasis [20] [21] [22]. Cellular cholesterol depletion selectively upregulates the Bloch pathway, increasing flux through zymosterol and related intermediates [21]. Conversely, the modified Kandutsch-Russell pathway operates constitutively and provides basal sterol synthesis capacity [21].

| Pathway | Zymosterone Role | Tissue Preference | Regulation |

|---|---|---|---|

| Bloch | Intermediate | Testes, adrenals | SREBP-dependent |

| Kandutsch-Russell | Crossover point | Brain, skin | Constitutive |

| Hybrid (MK-R) | Alternative processing | Multiple tissues | Mixed control |

This pathway integration ensures robust cholesterol supply while providing metabolic checkpoints for homeostatic control [20] [21] [22]. The ability to modulate flux between alternative routes allows cells to respond to changing sterol demands and maintain membrane integrity under diverse physiological conditions.

Relationship to Ergosterol Biosynthesis in Fungi

The relationship between zymosterone metabolism in cholesterol biosynthesis and analogous processes in fungal ergosterol biosynthesis reveals both evolutionary conservation and functional divergence [13] [11] [14] [18]. Fungal ergosterol biosynthesis utilizes Erg27p, the functional homolog of mammalian hydroxysteroid 17β dehydrogenase 7, to catalyze the same fundamental reduction reaction converting ketosteroid intermediates to their corresponding hydroxyl-containing sterols [11] [2].

However, significant differences exist in the organization and regulation of these pathways [13] [11] [14]. Fungal systems employ the Erg28p scaffolding protein to organize the carbon-4 demethylation complex, facilitating substrate channeling and enhancing catalytic efficiency [11] [16]. This organizational structure is absent in mammalian systems, where the enzymes appear to function as individual membrane-associated components [8].

The regulatory mechanisms governing fungal ergosterol biosynthesis differ substantially from mammalian cholesterol synthesis [13] [10] [19]. Fungi utilize specialized transcription factors such as Upc2p and sterol regulatory element-binding protein homologs that respond to ergosterol levels and environmental conditions [10] [19]. In pathogenic fungi, additional regulatory complexity involves species-specific factors that control virulence and stress responses [13] [10].

| System | Enzyme | Organization | Regulation | End Product |

|---|---|---|---|---|

| Mammalian | HSD17B7 | Individual enzymes | SREBP, HNF4α | Cholesterol |

| Yeast | Erg27p | Erg28p complex | Upc2p, Ecm22p | Ergosterol |

| Pathogenic fungi | Erg27 homolog | Variable | Species-specific | Ergosterol variants |

The therapeutic implications of these differences are substantial, as fungal-specific features provide targets for antifungal drug development [13] [11] [18]. The unique aspects of fungal ergosterol biosynthesis, including the Erg28p complex and specialized regulatory mechanisms, offer opportunities for selective intervention without affecting host cholesterol metabolism [13] [18].